molecular formula C20H24N2O4S B4182604 1-[2-(4-biphenylyloxy)propanoyl]-4-(methylsulfonyl)piperazine

1-[2-(4-biphenylyloxy)propanoyl]-4-(methylsulfonyl)piperazine

Cat. No. B4182604
M. Wt: 388.5 g/mol
InChI Key: CKMGPJFPDUVFQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-biphenylyloxy)propanoyl]-4-(methylsulfonyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to modulate the activity of specific receptors in the human body, which makes it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of 1-[2-(4-biphenylyloxy)propanoyl]-4-(methylsulfonyl)piperazine involves the modulation of specific receptors in the human body. This compound has been found to bind to the beta-adrenergic receptors in the heart, which results in an increase in the force of contraction of the heart muscles. It has also been found to bind to the serotonin receptors in the brain, which results in anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
1-[2-(4-biphenylyloxy)propanoyl]-4-(methylsulfonyl)piperazine has been found to have several biochemical and physiological effects. Some of these effects include:
1. Positive Inotropic Effect: This compound increases the force of contraction of the heart muscles, which results in an increase in cardiac output.
2. Anticancer Effect: This compound inhibits the growth of cancer cells in vitro, which makes it a potential candidate for the development of new anticancer drugs.
3. Anxiolytic and Antidepressant Effect: This compound has been found to have anxiolytic and antidepressant effects in animal models, which makes it a potential candidate for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

1-[2-(4-biphenylyloxy)propanoyl]-4-(methylsulfonyl)piperazine has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Selective Activity: This compound modulates the activity of specific receptors in the human body, which makes it a promising candidate for the development of new drugs.
2.

In Vitro

And

In Vivo

Studies: This compound has been extensively studied in vitro and in vivo, which makes it a well-characterized compound for further studies.
Limitations:
1. Limited Solubility: This compound has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
2. Toxicity: This compound has been found to be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

1-[2-(4-biphenylyloxy)propanoyl]-4-(methylsulfonyl)piperazine has several potential future directions for research. Some of these include:
1. Development of New Drugs: This compound has shown promise in the treatment of cardiovascular diseases, cancer, and neurological disorders. Further research can lead to the development of new drugs based on this compound.
2. Mechanistic Studies: Further studies can be conducted to understand the mechanism of action of this compound in more detail.
3. Optimization of

Scientific Research Applications

1-[2-(4-biphenylyloxy)propanoyl]-4-(methylsulfonyl)piperazine has been extensively studied for its potential applications in the field of medicine. This compound has been found to modulate the activity of specific receptors in the human body, which makes it a promising candidate for the development of new drugs. Some of the areas where this compound has been studied include:
1. Cardiovascular Diseases: 1-[2-(4-biphenylyloxy)propanoyl]-4-(methylsulfonyl)piperazine has been found to have a positive inotropic effect on the heart, which means it increases the force of contraction of the heart muscles. This makes it a potential candidate for the treatment of heart failure.
2. Cancer: This compound has been found to inhibit the growth of cancer cells in vitro, which makes it a potential candidate for the development of new anticancer drugs.
3. Neurological Disorders: 1-[2-(4-biphenylyloxy)propanoyl]-4-(methylsulfonyl)piperazine has been found to have anxiolytic and antidepressant effects in animal models, which makes it a potential candidate for the treatment of anxiety and depression.

properties

IUPAC Name

1-(4-methylsulfonylpiperazin-1-yl)-2-(4-phenylphenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-16(20(23)21-12-14-22(15-13-21)27(2,24)25)26-19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMGPJFPDUVFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)S(=O)(=O)C)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.